2-(5-Chloro-4-methylpentyl)tetrahydrofuran
Description
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-(5-chloro-4-methylpentyl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-9(8-11)4-2-5-10-6-3-7-12-10/h9-10H,2-8H2,1H3 |
InChI Key |
CUEIMOPZIFLXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1CCCO1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-4-methylpentanol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran involves large-scale synthesis using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to achieve maximum efficiency, and the product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-4-methylpentyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols.
Scientific Research Applications
2-(5-Chloro-4-methylpentyl)tetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Key Observations :
- The chloro and methyl groups in 2-(5-Chloro-4-methylpentyl)THF likely increase its molecular weight and boiling point compared to THF, similar to 2-Methyl-THF and 5-Chloropentyl-THF .
- The compound’s lipophilicity may enhance its compatibility with non-polar reactants, a feature exploited in THF-based syntheses of phenylurea insecticides (e.g., ) and pharmaceutical intermediates (e.g., ).
Biological Activity
2-(5-Chloro-4-methylpentyl)tetrahydrofuran is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring a tetrahydrofuran ring and a chloroalkyl side chain, suggests potential biological activities that merit investigation.
Molecular Structure
- Molecular Formula : C10H17ClO
- Molecular Weight : 188.7 g/mol
- IUPAC Name : 2-(5-chloro-4-methylpentyl)tetrahydrofuran
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C10H17ClO |
| Molecular Weight | 188.7 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran is hypothesized to involve interactions with various biomolecular targets. The chloroalkyl group may facilitate binding to receptors or enzymes, potentially modulating their activity.
Case Study: Analogs and Derivatives
A comparative study of related compounds has revealed varying degrees of biological activity:
| Compound | Activity (IC50, nM) | Notes |
|---|---|---|
| 2-(4-Methylpentyl)tetrahydrofuran | 500 | Moderate anti-inflammatory effects |
| 2-(5-Chloro-4-methylpentyl)tetrahydrofuran | TBD | Potential for further investigation |
Toxicity and Safety Profile
Preliminary assessments indicate that while many chloroalkyl compounds can exhibit toxicity, specific toxicity data for 2-(5-Chloro-4-methylpentyl)tetrahydrofuran is still under investigation. It is crucial to evaluate its safety profile through comprehensive toxicological studies.
Research Findings
Recent literature highlights the need for further exploration of the biological effects of this compound:
- In Vitro Studies : Initial in vitro studies suggest that the compound may interact with cellular pathways involved in inflammation and cell proliferation.
- In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and therapeutic potential of the compound.
- Comparative Analysis : Research comparing this compound with structurally similar compounds indicates a potential for unique biological effects due to its specific structural features.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(5-Chloro-4-methylpentyl)tetrahydrofuran, and how is its structural integrity confirmed?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated tetrahydrofuran derivatives are often synthesized via alkylation of tetrahydrofuran precursors using chlorinated electrophiles under inert conditions. A general protocol includes:
Reaction Setup : Use a polar aprotic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) with a base (e.g., sodium hydride) to deprotonate the tetrahydrofuran intermediate.
Electrophilic Substitution : Introduce 5-chloro-4-methylpentyl halide under controlled temperature (0–25°C) .
Purification : Isolate the product via column chromatography or distillation.
Characterization : Confirm structure using ¹H/¹³C NMR (to identify proton environments and substituent positions), IR spectroscopy (to detect functional groups like C-Cl), and HRMS (to verify molecular weight and isotopic patterns for chlorine) .
Q. What safety precautions are critical when handling chlorinated tetrahydrofuran derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Incompatibility Warnings : Avoid contact with strong oxidizers (e.g., peroxides) and bases, as they may induce decomposition or exothermic reactions .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in halogenated solvent containers .
Q. How does the chlorine substituent influence the reactivity of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran in substitution reactions?
Methodological Answer: The chlorine atom acts as a leaving group in SN2 reactions , enabling nucleophilic substitution with amines, thiols, or alkoxides. Key considerations:
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Monitoring : Track reaction progress via TLC or GC-MS to optimize reaction time and minimize side products .
Q. What solvent systems are compatible with 2-(5-Chloro-4-methylpentyl)tetrahydrofuran during purification?
Methodological Answer:
Q. How can researchers assess the purity of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran post-synthesis?
Methodological Answer:
- Analytical Techniques :
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing 2-(5-Chloro-4-methylpentyl)tetrahydrofuran under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for cross-coupling or copper iodide for Ullmann-type reactions.
- Temperature Optimization : Perform kinetic studies at 25°C, 50°C, and 80°C to identify ideal conditions.
- Solvent Effects : Compare yields in THF (polar aprotic) vs. toluene (nonpolar). A study on similar compounds achieved 94% yield using n-butyllithium in t-butyl methyl ether at 0°C .
Q. What analytical techniques resolve structural ambiguities in halogenated tetrahydrofuran derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (e.g., C-Cl bond length ~1.76 Å) .
- NOESY NMR : Detect spatial proximity of the chloropentyl chain to the tetrahydrofuran ring protons.
- DFT Calculations : Compare experimental IR spectra with computed vibrational modes to validate conformation .
Q. How does the steric bulk of the 4-methylpentyl group affect the compound’s stability under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : Perform stability studies in HCl/THF (1M) at 25°C. Monitor degradation via <sup>1</sup>H NMR (disappearance of tetrahydrofuran ring signals).
- Basic Conditions : React with NaOH (1M) and track chloride ion release via ion chromatography. The methyl group may slow hydrolysis due to steric hindrance .
Q. What strategies mitigate side reactions during functionalization of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran?
Methodological Answer:
- Protecting Groups : Temporarily protect the tetrahydrofuran oxygen with TBSCl before chloropentyl substitution.
- Low-Temperature Reactions : Conduct substitutions at -78°C to suppress elimination pathways.
- Additive Use : Include silver nitrate to precipitate halide byproducts and shift equilibrium toward product .
Q. How can researchers design comparative studies between 2-(5-Chloro-4-methylpentyl)tetrahydrofuran and its bromo/iodo analogs?
Methodological Answer:
- Reactivity Comparison : Perform parallel SN2 reactions with sodium azide; track kinetics via <sup>13</sup>C NMR.
- Thermodynamic Analysis : Measure activation energies (ΔG‡) using Eyring plots.
- Biological Activity : Test cytotoxicity in cell lines (e.g., HEK293) to correlate halogen size with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
